molecular formula C19H37NO3 B1603679 N-Tetradecanoylvaline CAS No. 14379-30-7

N-Tetradecanoylvaline

Cat. No.: B1603679
CAS No.: 14379-30-7
M. Wt: 327.5 g/mol
InChI Key: XGYJHOKDLDLGLP-UHFFFAOYSA-N
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Description

N-Tetradecanoylvaline is an organic compound with the molecular formula C19H37NO3 It is a derivative of valine, an essential amino acid, and is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom of valine

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tetradecanoylvaline can be synthesized through the acylation of valine with tetradecanoic acid (myristic acid). The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of tetradecanoic acid and the amino group of valine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using automated systems for the addition of reagents and control of reaction conditions. Purification of the final product might involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Tetradecanoylvaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The tetradecanoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms with amine groups.

    Substitution: New compounds with different acyl groups attached to the valine moiety.

Scientific Research Applications

N-Tetradecanoylvaline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying amide bond formation and stability.

    Biology: The compound is studied for its potential role in biological systems, particularly in protein modification and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

N-Tetradecanoylvaline can be compared with other acylated amino acids, such as N-decanoylvaline and N-octanoylvaline. These compounds share similar structures but differ in the length of the acyl chain, which can influence their physical properties and biological activities. This compound is unique due to its longer acyl chain, which may enhance its hydrophobic interactions and membrane permeability compared to shorter-chain analogs.

Comparison with Similar Compounds

  • N-Decanoylvaline
  • N-Octanoylvaline
  • N-Hexanoylvaline

These compounds provide a basis for understanding the structure-activity relationships and the impact of acyl chain length on the properties and applications of acylated amino acids.

Properties

IUPAC Name

3-methyl-2-(tetradecanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYJHOKDLDLGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607507
Record name N-Tetradecanoylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14379-30-7
Record name N-Tetradecanoylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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